

Solubility of 2-Methylcyclohexylamine in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Methylcyclohexylamine

Cat. No.: B147291

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of **2-Methylcyclohexylamine** in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a strong theoretical framework for solubility, qualitative solubility information based on structurally related compounds, and detailed experimental protocols for determining solubility. This guide is intended to empower researchers, scientists, and drug development professionals to effectively work with **2-Methylcyclohexylamine** and to generate precise solubility data for their specific applications.

Introduction

2-Methylcyclohexylamine, a cycloaliphatic amine, serves as a crucial intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyestuffs. Its solubility in organic solvents is a critical parameter for its application in chemical synthesis, purification processes, and formulation development. The structure of **2-Methylcyclohexylamine**, featuring a non-polar cyclohexane ring and a polar amine group, results in a varied solubility profile that is highly dependent on the nature of the solvent.

This guide summarizes the available qualitative solubility information, provides a detailed methodology for the experimental determination of its solubility, and presents logical workflows

to assist researchers in selecting appropriate solvents for their specific needs.

Physicochemical Properties of 2-Methylcyclohexylamine

A summary of the key physicochemical properties of **2-Methylcyclohexylamine** is presented in Table 1. These properties influence its solubility characteristics.

Property	Value	Reference(s)
Molecular Formula	C ₇ H ₁₅ N	[1][2]
Molecular Weight	113.20 g/mol	[1][2][3]
Boiling Point	149-150 °C	[1][2]
Density	0.856 g/mL at 25 °C	[2]
Water Solubility	Slightly soluble	[1][4][5]
pKa	10.72 ± 0.70 (Predicted)	[1][4]

Solubility of 2-Methylcyclohexylamine in Organic Solvents

Direct quantitative solubility data for **2-Methylcyclohexylamine** in a wide range of organic solvents is not readily available in published literature. However, based on the solubility of the closely related compound, cyclohexylamine, and general principles of amine solubility, a qualitative assessment can be made. Cyclohexylamine is reported to be miscible with common organic solvents such as alcohols, ethers, ketones, esters, and aliphatic and aromatic hydrocarbons[6][7]. It is anticipated that **2-Methylcyclohexylamine** exhibits a similar solubility profile.

Table 2: Qualitative Solubility of **2-Methylcyclohexylamine** in Common Organic Solvents (Inferred)

Solvent Class	Solvent Examples	Expected Solubility	Rationale
Polar Protic	Methanol, Ethanol	Miscible	The amine group can form hydrogen bonds with the hydroxyl group of the alcohol.
Polar Aprotic	Acetone, Acetonitrile, Tetrahydrofuran (THF), Dimethylformamide (DMF)	Miscible / Soluble	The polar nature of both the solute and the solvent facilitates dissolution through dipole-dipole interactions.
Non-Polar Aromatic	Toluene, Benzene	Miscible / Soluble	The non-polar cyclohexane ring interacts favorably with the aromatic ring of the solvent through van der Waals forces.
Non-Polar Aliphatic	Hexane, Heptane	Soluble / Miscible	The non-polar hydrocarbon chain of the solvent interacts well with the cyclohexane ring of the solute.
Chlorinated	Dichloromethane, Chloroform	Soluble / Miscible	These solvents can interact with both the polar and non-polar parts of the molecule.

Disclaimer: The data in this table is inferred based on the properties of structurally similar compounds and general chemical principles. Experimental verification is highly recommended.

Experimental Protocol for Solubility Determination

This section outlines a general experimental procedure for determining the solubility of **2-Methylcyclohexylamine** in an organic solvent at a given temperature.

Objective: To determine the solubility of **2-Methylcyclohexylamine** in a specific organic solvent at a controlled temperature.

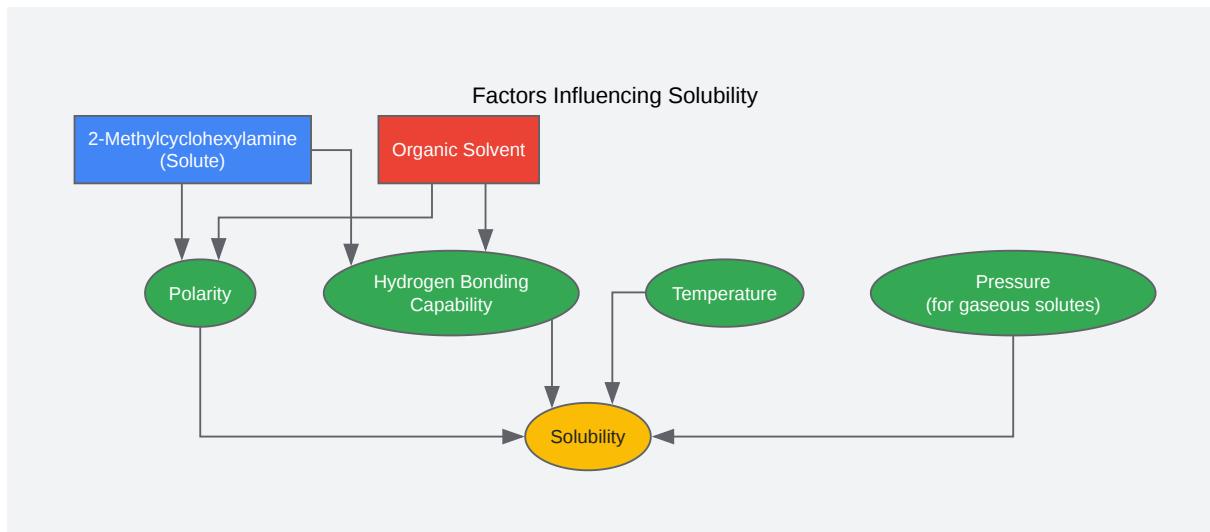
Materials:

- **2-Methylcyclohexylamine** (purity \geq 98%)
- Selected organic solvent (analytical grade)
- Temperature-controlled water bath or heating block
- Calibrated analytical balance
- Volumetric flasks and pipettes
- Magnetic stirrer and stir bars
- Vials with screw caps
- Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector (for quantitative analysis)

Procedure:

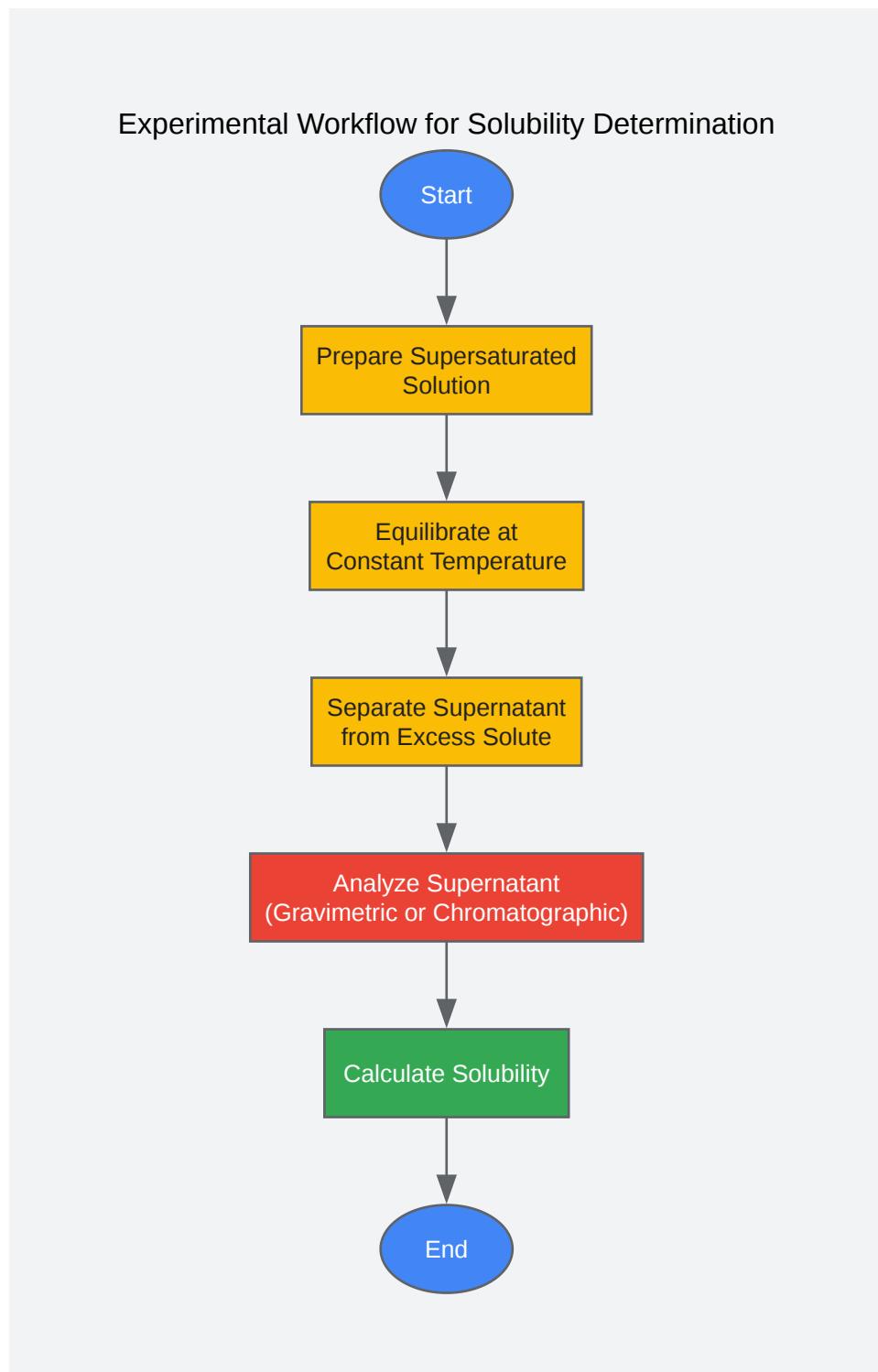
- Preparation of Saturated Solution: a. Add an excess amount of **2-Methylcyclohexylamine** to a known volume of the selected organic solvent in a sealed vial. b. Place the vial in a temperature-controlled bath set to the desired temperature. c. Stir the mixture vigorously for a predetermined time (e.g., 24 hours) to ensure equilibrium is reached. d. After stirring, allow the solution to stand undisturbed at the same temperature for a sufficient period (e.g., 12 hours) to allow any undissolved material to settle.
- Sample Analysis (Gravimetric Method - for qualitative/semi-quantitative estimation): a. Carefully withdraw a known volume of the clear supernatant using a pre-weighed, calibrated pipette. b. Transfer the supernatant to a pre-weighed vial. c. Evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature below the

boiling point of **2-Methylcyclohexylamine**. d. Once the solvent is completely removed, weigh the vial containing the **2-Methylcyclohexylamine** residue. e. Calculate the solubility in g/100 mL or other suitable units.


- Sample Analysis (Chromatographic Method - for precise quantitative measurement): a. Prepare a series of standard solutions of **2-Methylcyclohexylamine** in the chosen solvent at known concentrations. b. Generate a calibration curve by analyzing the standard solutions using a validated GC or HPLC method. c. Carefully withdraw a known volume of the clear supernatant from the saturated solution. d. Dilute the supernatant with the solvent to a concentration that falls within the range of the calibration curve. e. Analyze the diluted sample using the same chromatographic method. f. Determine the concentration of **2-Methylcyclohexylamine** in the diluted sample from the calibration curve and calculate the original concentration in the saturated solution.

Safety Precautions:

- Work in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- Consult the Safety Data Sheet (SDS) for **2-Methylcyclohexylamine** and the chosen solvent before starting the experiment.


Visualizations

The following diagrams illustrate the key relationships and workflows pertinent to the solubility of **2-Methylcyclohexylamine**.

[Click to download full resolution via product page](#)

Caption: Factors influencing the solubility of **2-Methylcyclohexylamine**.

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the experimental determination of solubility.

Conclusion

While specific quantitative solubility data for **2-Methylcyclohexylamine** in organic solvents is sparse, its structural characteristics and the solubility profile of the closely related cyclohexylamine strongly suggest its miscibility or high solubility in a wide range of common organic solvents. The experimental protocols and logical workflows provided in this guide offer a robust framework for researchers to determine the precise solubility of this compound in solvents relevant to their work, thereby facilitating its effective use in research, development, and industrial applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Methylcyclohexylamine CAS#: 7003-32-9 [m.chemicalbook.com]
- 2. 2-Methylcyclohexylamine, mixture of cis and trans 98 7003-32-9 [sigmaaldrich.com]
- 3. 2-Methylcyclohexylamine | C7H15N | CID 23432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. 2-Methylcyclohexylamine, cis + trans, 97% | Fisher Scientific [fishersci.ca]
- 6. ams.usda.gov [ams.usda.gov]
- 7. Cyclohexylamine | C6H11NH2 | CID 7965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Solubility of 2-Methylcyclohexylamine in Organic Solvents: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b147291#solubility-of-2-methylcyclohexylamine-in-organic-solvents>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com